1-Methoxyisoquinoline-6-carboxylic acid
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Overview
Description
1-Methoxyisoquinoline-6-carboxylic acid is a chemical compound belonging to the isoquinoline family. It has the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxyisoquinoline-6-carboxylic acid can be synthesized using various methods. One common approach involves the Heck reaction, which is used to synthesize 1-alkoxyisoquinoline-3-carboxylic acid esters . The reaction typically involves the arylation of methyl 2-(2,2,2-trifluoroacetylamino)acrylate with methyl 4,6-dichloro-2-iodobenzoate, resulting in the formation of the desired ester through the loss of water .
Another method involves the condensation of 1-isochromenones with ammonia or amines, or the reaction of o-formylbenzoic acids with derivatives of glycine . These methods allow for the preparation of various substituted isoquinoline-3-carboxylic acid esters, which can be further functionalized.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Methoxyisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic, alkaline, or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Methoxyisoquinoline-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methoxyisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to selectively inhibit phosphodiesterase type 5 (PDE5), which plays a role in various physiological processes . The compound may also act as a ligand for peripheral benzodiazepine receptors, which are involved in neurodegeneration .
Comparison with Similar Compounds
Similar Compounds
6-Methoxyisoquinoline-1-carboxylic acid: This compound has a similar structure but differs in the position of the methoxy group.
1-Methoxyisoquinoline-3-carboxylic acid: Another similar compound with the methoxy group at a different position.
Uniqueness
1-Methoxyisoquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methoxy group and carboxylic acid functional group can significantly impact the compound’s interactions with molecular targets and its overall properties.
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
1-methoxyisoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-15-10-9-3-2-8(11(13)14)6-7(9)4-5-12-10/h2-6H,1H3,(H,13,14) |
InChI Key |
FDUYXXPQMKLEAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=C1C=CC(=C2)C(=O)O |
Origin of Product |
United States |
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